molecular formula C20H32N4O2 B4371917 N~4~,N~5~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

N~4~,N~5~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Cat. No.: B4371917
M. Wt: 360.5 g/mol
InChI Key: CAKPHLDZBIWXPX-UHFFFAOYSA-N
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Description

N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the reaction of pyrazole-3,4-dicarboxylic acid with cycloheptylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a promising candidate for drug development .

Industry: In the industrial sector, N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biological pathway it controls. This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

  • N,N’-dicycloheptyl-1-methyl-1H-pyrazole-3,4-dicarboxamide
  • N,N’-dicycloheptyl-1-methyl-1H-pyrazole-5,6-dicarboxamide
  • N,N’-dicycloheptyl-1-methyl-1H-pyrazole-2,3-dicarboxamide

Uniqueness: N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-N,4-N-di(cycloheptyl)-2-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-24-18(20(26)23-16-12-8-4-5-9-13-16)17(14-21-24)19(25)22-15-10-6-2-3-7-11-15/h14-16H,2-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKPHLDZBIWXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2CCCCCC2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~,N~5~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

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